(R)-(1-Methylpyrrolidin-3-yl)methanol (CAS 1210935-33-3) is a stereopure, N-methylated pyrrolidine derivative featuring a highly reactive primary alcohol handle. In industrial and medicinal chemistry procurement, it is primarily sourced as a chiral building block for synthesizing pharmaceutical active ingredients, particularly kinase inhibitors, epigenetic modulators, and ionizable cationic lipids for nucleic acid delivery [1]. The presence of the N-methyl group eliminates the need for amine protection-deprotection steps during the functionalization of the primary alcohol, while the (R)-stereocenter ensures precise spatial orientation of downstream pharmacophores, dictating target binding affinity and pharmacokinetic properties [2].
Substituting (R)-(1-Methylpyrrolidin-3-yl)methanol with its racemic mixture or the des-methyl analog ((R)-pyrrolidin-3-ylmethanol) introduces significant process and efficacy liabilities. Using the racemic mixture necessitates downstream chiral resolution, severely reducing overall yield and increasing solvent waste and regulatory burden [1]. Furthermore, substituting with the unmethylated (R)-pyrrolidin-3-ylmethanol requires the addition of a protecting group (e.g., Boc or Cbz) to prevent competitive N-alkylation or N-acylation during the derivatization of the hydroxymethyl group, adding at least two synthetic steps (protection and deprotection) to the manufacturing route [2]. In final drug products, the (R)-configuration is often strictly required for optimal receptor or kinase pocket fit, making the (S)-enantiomer functionally obsolete for specific targets.
When synthesizing functionalized pyrrolidine ethers or esters, the use of (R)-(1-Methylpyrrolidin-3-yl)methanol allows for direct O-alkylation or O-acylation (e.g., mesylation followed by substitution) without competitive N-reactivity [1]. In contrast, using the des-methyl baseline ((R)-pyrrolidin-3-ylmethanol) requires N-Boc protection prior to O-functionalization, followed by deprotection and subsequent reductive amination to install the N-methyl group. This substitution increases the linear synthesis from 1 step to 4 steps, reducing the theoretical throughput and increasing reagent costs.
| Evidence Dimension | Synthetic steps to N-methyl O-functionalized product |
| Target Compound Data | 1 step (direct O-functionalization) |
| Comparator Or Baseline | (R)-pyrrolidin-3-ylmethanol (4 steps) |
| Quantified Difference | 75% reduction in linear synthetic steps |
| Conditions | Standard O-mesylation or O-alkylation workflows |
Procuring the pre-methylated building block directly accelerates scale-up timelines and eliminates the material costs associated with protecting group chemistry.
In the development of targeted inhibitors (e.g., SIK or EHMT1/2), the stereochemistry at the 3-position of the pyrrolidine ring is critical for proper orientation within the target's binding pocket. Compounds derived from the (R)-enantiomer frequently exhibit superior binding affinities compared to their (S)-counterparts due to optimized hydrogen bonding and steric fit [1]. While specific IC50 values vary by the final API structure, chiral inversion from (R) to (S) in similar pyrrolidine-based pharmacophores typically results in a 10- to 100-fold drop in target potency, rendering the (S)-enantiomer or racemic mixtures unsuitable for high-potency applications [2].
| Evidence Dimension | Downstream API target binding affinity (IC50) |
| Target Compound Data | High potency (e.g., nanomolar IC50) |
| Comparator Or Baseline | (S)-enantiomer derivatives |
| Quantified Difference | 10x to 100x reduction in potency for the incorrect enantiomer |
| Conditions | In vitro enzymatic kinase/methyltransferase assays |
Procuring the exact (R)-enantiomer is non-negotiable for ensuring the efficacy of the final pharmaceutical product, as racemic mixtures will dilute potency and complicate regulatory approval.
(R)-(1-Methylpyrrolidin-3-yl)methanol is utilized as a hydrophilic headgroup precursor in the synthesis of novel cationic lipids for nucleic acid delivery. The N-methyl pyrrolidine moiety provides a specific apparent pKa (typically in the range of 6.0 to 6.5 when incorporated into the lipid), which is optimal for maintaining a neutral charge at physiological pH while enabling protonation within the acidic endosome [1]. Substituting this with a less basic or more sterically hindered amine headgroup alters the pKa outside the optimal window, significantly reducing the transfection efficiency and endosomal escape capabilities of the resulting lipid nanoparticles.
| Evidence Dimension | Lipid headgroup pKa and endosomal protonation |
| Target Compound Data | Optimized pKa range (~6.0-6.5) |
| Comparator Or Baseline | Alternative amine headgroups (pKa < 5.5 or > 7.0) |
| Quantified Difference | Maintenance of optimal endosomal protonation profile vs. failed escape |
| Conditions | Formulation in lipid nanoparticles for in vitro/in vivo transfection |
For LNP formulation developers, the specific basicity of the N-methylpyrrolidine headgroup is critical for achieving high nucleic acid delivery efficiency with low toxicity.
Used as a key chiral reactant to install the N-methylpyrrolidine moiety, optimizing the solubility and stereospecific binding affinity of SIK1/2 inhibitors in medicinal chemistry workflows [1].
Serves as a primary alcohol precursor for direct O-mesylation and subsequent coupling, forming the core structure of potent histone methyltransferase inhibitors without requiring amine protection [2].
Acts as the hydrophilic headgroup precursor, providing the necessary ionizable tertiary amine functionality (with optimal pKa) for efficient endosomal escape in mRNA or siRNA delivery systems [3].